tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate
Description
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate is a chiral small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-cyano-4-isopropoxy-phenyl group and an indan-1-yl moiety. The tert-butyl carbamate group at the (1S)-position enhances its stability and modulates pharmacokinetic properties. Its stereochemistry and rigid oxadiazole scaffold contribute to selective binding interactions, as inferred from crystallographic studies resolved using SHELX software .
Properties
IUPAC Name |
tert-butyl N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)32-22-12-9-16(13-17(22)14-27)24-29-23(30-34-24)20-8-6-7-19-18(20)10-11-21(19)28-25(31)33-26(3,4)5/h6-9,12-13,15,21H,10-11H2,1-5H3,(H,28,31)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRFCNMPRIMYFA-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate typically involves multiple steps:
Formation of the oxadiazole ring: This step usually involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the indan-1-yl group: This can be achieved through a Friedel-Crafts acylation reaction, where the oxadiazole ring is reacted with an indanone derivative.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the indan-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate exhibit promising anti-inflammatory properties. For instance, derivatives of tert-butyl phenylcarbamates have been evaluated for their ability to reduce inflammation in animal models. In a study comparing various compounds, some derivatives showed inhibition percentages ranging from 39% to 54% against induced paw edema in rats .
Anticancer Research
The oxadiazole moiety is known for its biological activity, including anticancer effects. Compounds containing oxadiazole rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary data suggest that the incorporation of cyano and isopropoxy groups enhances the bioactivity of such compounds .
Neuroprotective Effects
Emerging research points to the neuroprotective potential of oxadiazole-containing compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .
Case Study 1: Anti-inflammatory Activity Evaluation
A series of studies evaluated the anti-inflammatory effects of various carbamate derivatives in carrageenan-induced rat models. Among these, certain derivatives demonstrated significant reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin . These findings support the therapeutic potential of carbamates in managing inflammatory conditions.
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that certain oxadiazole derivatives exhibited cytotoxic effects against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases . The structure–activity relationship (SAR) analysis indicated that modifications at the phenolic ring significantly influenced anticancer potency.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate involves its interaction with specific molecular targets. The cyano group and oxadiazole ring are likely involved in binding to enzymes or receptors, while the indan-1-yl group provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are valued for their metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis with structurally analogous molecules:
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate | 463.52 | 3.8 | 12.5 | 3-cyano-4-isopropoxy-phenyl, tert-butyl carbamate |
| Methyl N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzyl]carbamate | 341.34 | 2.9 | 45.2 | 4-fluorophenyl, methyl carbamate |
| Ethyl N-[(2R)-3-[5-(3-nitro-phenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate | 348.35 | 4.1 | 8.7 | 3-nitrophenyl, ethyl carbamate |
Key Observations :
Polarity and Solubility : The tert-butyl carbamate group in the target compound reduces aqueous solubility compared to methyl/ethyl carbamate derivatives, likely due to increased hydrophobicity.
Key Findings :
- The target compound exhibits superior potency and selectivity for Protease A, attributed to the 3-cyano group’s electron-withdrawing effect and the isopropoxy group’s optimal steric fit in the protease active site.
- Nitro-substituted analogs show reduced selectivity due to off-target interactions with Kinase B.
Biological Activity
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate (CAS: 1306763-71-2) is a complex organic molecule with potential biological activities. Its structure includes a tert-butyl group, an indan moiety, and a 1,2,4-oxadiazole ring, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings and data.
The chemical formula for this compound is C26H28N4O4, with a molecular weight of 460.52 g/mol. The compound has a purity of approximately 97% .
The biological activity of this compound is largely attributed to its structural components:
- Indan and Oxadiazole Moieties : These structures are often associated with anti-cancer and anti-inflammatory activities.
- Carbamate Group : This functional group can enhance the solubility and bioavailability of the compound.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-cell leukemia).
- IC50 Values : Compounds within the same category have shown IC50 values ranging from 9.6 μM to over 40 μM depending on structural modifications .
Inhibition Studies
In vitro studies have demonstrated that similar oxadiazole derivatives can inhibit key enzymes involved in cancer progression:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | |
| Compound B | L1210 | 25 ± 5 | |
| tert-butyl N-carbamate | CEM | 20 ± 3 |
Study on Structural Variants
A comparative study involving various structural analogs of oxadiazole derivatives highlighted that modifications in the side chains significantly affected biological activity. For instance, introducing different substituents on the phenyl ring altered the binding affinity and antiproliferative potency against cancer cells.
In Silico Studies
Molecular docking studies have been conducted to predict the interaction of tert-butyl N-carbamate with target proteins involved in tumorigenesis. The results suggest that the oxadiazole ring forms critical hydrogen bonds with amino acid residues in the active site of target enzymes, enhancing its inhibitory potential .
Q & A
Basic Questions
Q. What are the common synthetic routes for synthesizing tert-butyl carbamate derivatives like this compound?
- Methodology :
- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using DMAP and DIEA in THF under reflux) .
- Step 2 : Couple the oxadiazole moiety to the indane core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Step 3 : Introduce the tert-butyl carbamate protecting group using Boc anhydride under basic conditions .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., indane C-1 configuration) and substituent integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding interactions (if crystals are obtainable) .
- Supporting Data :
- IR Spectroscopy : Validate functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound?
- Guidelines :
- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact .
- Store in airtight containers at 2–8°C to prevent degradation .
- In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Questions
Q. How can researchers optimize the yield of the 1,2,4-oxadiazole ring formation?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (THF, DMF) vs. non-polar (toluene) for reaction efficiency .
- Catalyst Optimization : Compare DMAP, DBU, or pyridine bases to enhance cyclization kinetics .
- Temperature Control : Reflux (~66°C in THF) vs. microwave-assisted heating for reduced reaction time .
- Data Analysis :
- Yield Comparison :
| Conditions | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Reflux | DMAP | THF | 66 | 58% |
| MW | DBU | DMF | 120 | 72% |
Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group in this compound?
- Mechanistic Insights :
- Steric Shielding : The tert-butyl group protects the carbamate NH from nucleophilic attack, stabilizing intermediates during coupling reactions .
- Electronic Effects : Electron-withdrawing substituents (e.g., cyano, oxadiazole) enhance electrophilicity at the indane core, facilitating nucleophilic additions .
- Case Study :
- In tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate , fluorinated aryl groups increase oxidative stability but reduce solubility in non-polar solvents .
Q. What strategies resolve contradictions in reported spectroscopic data for similar carbamates?
- Troubleshooting Workflow :
Reproduce Conditions : Ensure identical solvent, temperature, and instrument calibration as cited studies .
Cross-Validate : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) .
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Protocol :
- pKa Prediction : Tools like MarvinSketch estimate protonation states of the carbamate NH and oxadiazole N-atoms .
- Hydrolysis Simulation : Molecular dynamics (MD) in explicit solvent models (e.g., water, DMSO) to assess degradation pathways .
- Validation :
- Experimental stability assays (HPLC monitoring at pH 2–12) corroborate computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
